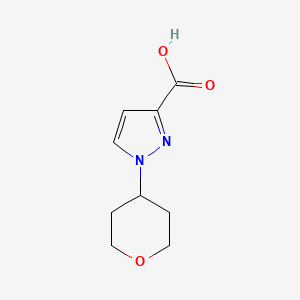
1-(oxan-4-yl)-1H-pyrazole-3-carboxylic acid
Cat. No. B2526474
Key on ui cas rn:
1342905-27-4
M. Wt: 196.206
InChI Key: HGQNETGYRZMKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09169261B2
Procedure details


A vial was charged with ethyl-1H-pyrazole-3-carboxylate (3.74 g, 26.7 mmol), the crude methanesulfonic acid tetrahydro-pyran-4-yl ester (29.4 mmol), Cs2CO3 (17.4 g, 53.4 mmol), and DMF (100 mL). The reaction mixture was heated to 80° C. and stirred overnight. The reaction was then partitioned between CH2Cl2 (250 mL) and water (250 mL), and the organic layer was washed with water (5×250 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product containing 2 regioisomers was purified via flash chromatography on silica gel (95:5-50:50 hexanes:EtOAc) and the later eluting isomer was isolated. This was purified on silica gel a second time (85:15-60:40 hexanes:EtOAc) to give the pure desired product (1.14 g, 19%).

Quantity
29.4 mmol
Type
reactant
Reaction Step Two

Name
Cs2CO3
Quantity
17.4 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][N:7]=1)=[O:5])C.[O:11]1[CH2:16][CH2:15][CH:14](OS(C)(=O)=O)[CH2:13][CH2:12]1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[O:11]1[CH2:16][CH2:15][CH:14]([N:8]2[CH:9]=[CH:10][C:6]([C:4]([OH:3])=[O:5])=[N:7]2)[CH2:13][CH2:12]1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.74 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=NNC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
29.4 mmol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCC(CC1)OS(=O)(=O)C
|
Step Three
|
Name
|
Cs2CO3
|
|
Quantity
|
17.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then partitioned between CH2Cl2 (250 mL) and water (250 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with water (5×250 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The crude product containing 2 regioisomers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified via flash chromatography on silica gel (95:5-50:50 hexanes:EtOAc)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the later eluting isomer was isolated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was purified on silica gel a second time (85:15-60:40 hexanes:EtOAc)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCC(CC1)N1N=C(C=C1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.14 g | |
| YIELD: PERCENTYIELD | 19% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

